molecular formula C11H13N3 B3212919 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine CAS No. 1107061-07-3

3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B3212919
CAS No.: 1107061-07-3
M. Wt: 187.24 g/mol
InChI Key: NJBFTYJKOCGBAV-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine typically involves the condensation of 2,3-dimethylphenylhydrazine with a suitable β-diketone or β-ketoester. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides

    Reduction: Hydrazine derivatives

    Substitution: Various substituted pyrazoles depending on the electrophile used

Scientific Research Applications

3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethylphenyl)-1H-pyrazole
  • 3-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine
  • 3-(2,3-Dimethylphenyl)-1H-pyrazol-5-ol

Uniqueness

3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine is unique due to the specific positioning of the amine group on the pyrazole ring, which can influence its reactivity and potential applications. The presence of the 2,3-dimethylphenyl group also imparts distinct chemical properties compared to other pyrazole derivatives.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-4-3-5-9(8(7)2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBFTYJKOCGBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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